Cas no 126501-70-0 (1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid)
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid
- 1-(2,2,2-TRIFLUOROACETYL)-4-PIPERIDINECARBOXYLIC ACID
- 1-(trifluoroacetyl)-4-piperidinecarboxylic acid(SALTDATA: FREE)
- 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
- 4-Piperidinecarboxylicacid, 1-(2,2,2-trifluoroacetyl)-
- N-TRIFLUOROACETYL ISONIPECOTIC ACID
- 4-Piperidinecarboxylicacid,1-(2,2,2-trifluoroacetyl)
- Albb-003872
- 1-(trifluoroacetyl)-4-piperidinecarboxylic acid
- 1-(2,2,2-Trifluoro-acetyl)piperidin-4-carboxylic acid
- AKOS000321385
- 1-(2,2,2-Trifluoro-acetyl)-piperidine-4-carbox ylic acid
- A906653
- MFCD03840837
- C8H10F3NO3
- 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylicacid
- 1-(2,2,2-trifluoroacetyl)-4-piperidinecarboxylic acid, AldrichCPR
- 8W-0884
- EN300-298879
- AM807551
- AB16711
- 1-(Trifluoroacetyl)-4-piperidinecarboxylic acid, 95%
- BB 0240466
- 3-Carbomethoxy-4-piperidonehydrochloride
- SCHEMBL3285103
- CS-0038986
- HMS1368I13
- SY082101
- FT-0678922
- Bionet2_001569
- 126501-70-0
- W-205252
- 4-PIPERIDINECARBOXYLIC ACID, 1-(2,2,2-TRIFLUOROACETYL)-
- DTXSID00404180
- STK502760
-
- MDL: MFCD03840837
- Inchi: 1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14)
- InChI Key: USCGUOIGFONADD-UHFFFAOYSA-N
- SMILES: FC(C(N1CCC(C(=O)O)CC1)=O)(F)F
Computed Properties
- Exact Mass: 225.06100
- Monoisotopic Mass: 225.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 57.6Ų
Experimental Properties
- Density: 1.43
- Boiling Point: 386.6°C at 760 mmHg
- Flash Point: 187.6°C
- Refractive Index: 1.451
- PSA: 57.61000
- LogP: 0.80980
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45280-5g |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid |
126501-70-0 | 97% | 5g |
¥609.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45280-1g |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid |
126501-70-0 | 97% | 1g |
¥130.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45280-25g |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid |
126501-70-0 | 97% | 25g |
¥3040.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45280-250mg |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid |
126501-70-0 | 97% | 250mg |
¥44.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45280-100mg |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid |
126501-70-0 | 97% | 100mg |
¥32.0 | 2024-07-18 | |
| TRC | B585513-50mg |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic Acid |
126501-70-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B585513-100mg |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic Acid |
126501-70-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B585513-500mg |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic Acid |
126501-70-0 | 500mg |
$ 135.00 | 2022-06-07 | ||
| Alichem | A129000081-5g |
1-(2,2,2-Trifluoroacetyl)-4-piperidinecarboxylic acid |
126501-70-0 | 97% | 5g |
$318.07 | 2022-04-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 035919-500mg |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid |
126501-70-0 | 500mg |
1413CNY | 2021-05-08 |
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Suppliers
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid
Introduction to 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid (CAS No. 126501-70-0)
1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid, identified by its CAS number 126501-70-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The introduction of fluorine atoms into the molecular structure enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.
The molecular structure of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid consists of a piperidine ring substituted with a 2,2,2-trifluoroacetyl group at the 1-position and a carboxylic acid moiety at the 4-position. This unique arrangement imparts distinct chemical and biological characteristics that have garnered interest from researchers exploring novel drug candidates. The presence of fluorine atoms not only influences the electronic properties of the molecule but also contributes to its metabolic stability and bioavailability.
In recent years, 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid has been extensively studied for its role in the development of bioactive molecules. Its versatility as a building block in organic synthesis allows for the creation of complex derivatives with tailored pharmacological profiles. Researchers have leveraged this compound to design and synthesize inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. The trifluoroacetyl group, in particular, is known for its ability to enhance binding affinity and metabolic resistance, making it a preferred choice in medicinal chemistry.
One of the most compelling aspects of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid is its application in the synthesis of small-molecule drugs. Recent studies have demonstrated its utility in developing compounds with potential therapeutic applications in oncology, neurology, and infectious diseases. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The ability to modulate biological responses through structural modifications has positioned 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid as a cornerstone in drug discovery initiatives.
The chemical reactivity of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid also makes it a valuable tool in synthetic chemistry. The carboxylic acid group can participate in various reactions such as esterification, amidation, and coupling reactions with other functional groups. This reactivity allows chemists to construct intricate molecular frameworks with precision. Furthermore, the trifluoroacetyl group can serve as a handle for further derivatization, enabling the exploration of diverse chemical space. These attributes have made this compound indispensable in both academic research and industrial drug development.
Advances in computational chemistry and molecular modeling have further enhanced the understanding of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid's interactions with biological targets. These computational methods have enabled researchers to predict binding affinities and optimize molecular structures before experimental validation. Such predictive capabilities have accelerated the drug discovery process significantly. By integrating experimental data with computational insights, scientists can now design more effective derivatives with improved pharmacokinetic profiles.
The synthesis of 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the preparation of piperidine derivatives followed by functionalization with a trifluoroacetyl group. The introduction of fluorine atoms requires specialized synthetic techniques but offers substantial benefits in terms of molecular stability and bioactivity. Recent innovations in synthetic methodologies have made these processes more efficient and scalable, facilitating large-scale production for research and commercial purposes.
In conclusion,1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid (CAS No. 126501-70-0) represents a critical component in modern pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable asset for developing novel therapeutic agents. As research continues to uncover new applications for this compound,1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is poised to play an increasingly significant role in addressing unmet medical needs across various therapeutic areas.
126501-70-0 (1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid) Related Products
- 2680688-72-4(3-1-(2,2,2-trifluoroacetyl)piperidin-4-ylbicyclo1.1.1pentane-1-carboxylic acid)
- 2680790-98-9(2-1-(2,2,2-trifluoroacetyl)piperidin-4-ylcyclopentane-1-carboxylic acid)
- 2679926-28-2(rac-(3R,4R)-3-methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)
- 2679835-84-6(rac-(1R,2S)-2-1-(2,2,2-trifluoroacetyl)piperidin-4-ylcyclopropane-1-carboxylic acid)
- 2680837-80-1(3-(2,2,2-trifluoroacetyl)-3-azaspiro5.5undecane-7-carboxylic acid)
- 2680753-00-6(2-1-(2,2,2-trifluoroacetyl)piperidin-4-ylcyclohexane-1-carboxylic acid)
- 1405627-58-8(4-Ethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid)
- 1558272-72-2(2-methyl-2-1-(trifluoroacetyl)piperidin-3-ylpropanoic acid)
- 2680662-79-5(3-(Propan-2-yl)-1-(trifluoroacetyl)piperidine-4-carboxylic acid)
- 2679932-68-2(rac-(3R,4R)-3-(propan-2-yl)-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid)